![molecular formula C24H18N2O2 B14396199 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-72-1](/img/structure/B14396199.png)
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the class of benzo[a]carbazoles This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a benzo[a]carbazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines . This reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Carbazole: A simpler structure with similar aromatic properties.
Indole-3-carboxamide: Shares the carboxamide functional group but has a different core structure.
Naphthalenecarboxamide: Similar functional groups but a different aromatic system.
Uniqueness: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
89548-72-1 |
|---|---|
Molekularformel |
C24H18N2O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-hydroxy-N-(3-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-5-4-6-16(11-14)25-24(28)20-12-15-9-10-18-17-7-2-3-8-21(17)26-23(18)19(15)13-22(20)27/h2-13,26-27H,1H3,(H,25,28) |
InChI-Schlüssel |
ZGBGLUBOGOBSCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


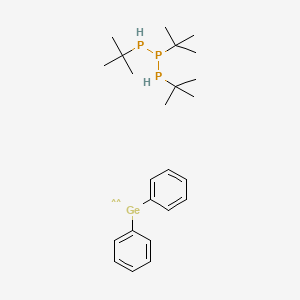
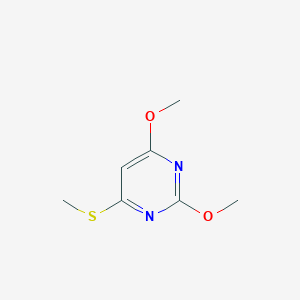
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

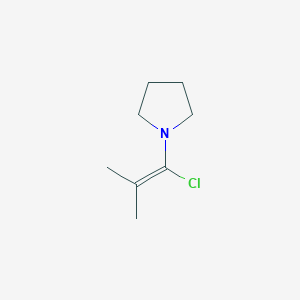
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
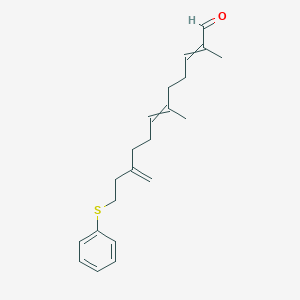
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
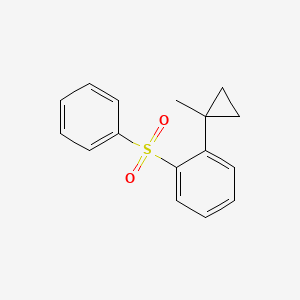
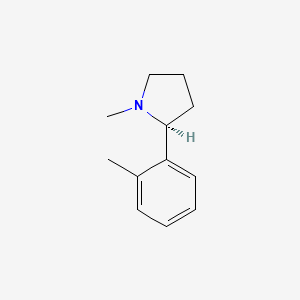
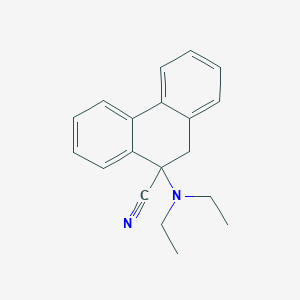

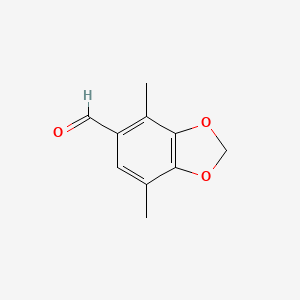
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
